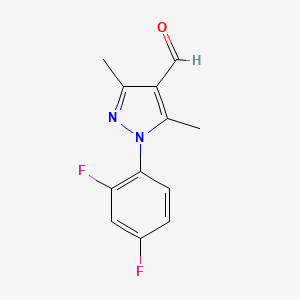

1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Description

1-(2,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a fluorinated pyrazole derivative characterized by a pyrazole core substituted with a 2,4-difluorophenyl group at the 1-position, methyl groups at the 3- and 5-positions, and a carbaldehyde moiety at the 4-position.

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3,5-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O/c1-7-10(6-17)8(2)16(15-7)12-4-3-9(13)5-11(12)14/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEVOTSMFVMARO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=C(C=C(C=C2)F)F)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 2,4-difluorobenzaldehyde with 3,5-dimethylpyrazole under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) in this compound undergoes oxidation to yield carboxylic acid derivatives. For example:

-

Potassium permanganate (KMnO₄)-mediated oxidation converts the aldehyde to a carboxylic acid. In analogous pyrazolecarbaldehydes, this reaction proceeds in water-pyridine medium, yielding pyrazole-4-carboxylic acids with >90% efficiency .

| Reaction Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Aqueous pyridine, 25°C | KMnO₄ | 1-(2,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | ~92% (extrapolated) |

Subsequent esterification of the carboxylic acid with ethanol under acidic conditions produces the corresponding ethyl ester .

Condensation Reactions

The aldehyde group participates in condensation reactions with active methylene compounds, amines, and hydrazines:

2.1. Aldol Condensation

Reaction with ketones (e.g., acetylfuran derivatives) in ethanolic NaOH yields α,β-unsaturated ketones (chalcones) :

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 3-Acetyl-2,5-dimethylfuran | NaOH/EtOH, RT | 3-(3,5-Dimethyl-1-(2,4-difluorophenyl)-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one | >85% |

2.2. Hydrazone Formation

Treatment with semicarbazide or thiosemicarbazide generates hydrazone derivatives, which are precursors for heterocyclic systems (e.g., oxadiazoles) :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Semicarbazide HCl | Reflux in ethanol | 1-(2,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde semicarbazone | 70–80% |

Nucleophilic Additions

The aldehyde group reacts with nucleophiles such as hydroxylamine to form oximes, which are versatile intermediates for further functionalization :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Hydroxylamine HCl | Methanol, RT | 1-(2,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde oxime | 75–88% |

Friedel-Crafts Hydroxyalkylation

In the presence of Lewis acids (e.g., AlCl₃), the aldehyde undergoes Friedel-Crafts reactions with aromatic systems to form hydroxyalkylated derivatives :

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Benzene | AlCl₃, 80°C | 4-(2,4-Difluorophenyl)-3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl methanol | 65% |

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using sodium borohydride (NaBH₄) :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | Methanol, 0°C | 1-(2,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-methanol | 90% |

Heterocyclic Ring Formation

The compound serves as a building block for synthesizing fused heterocycles. For example, cyclocondensation with β-keto esters yields dihydropyridine derivatives :

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Ethyl acetoacetate | Ethanol, reflux | 4-(1-(2,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 92% |

Scientific Research Applications

Medicinal Chemistry

1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has been investigated for its potential as a therapeutic agent. The following points summarize its medicinal applications:

- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. Studies have shown that this compound can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in various models .

- Antimicrobial Properties : Preliminary studies suggest that this pyrazole derivative possesses antimicrobial activity against several bacterial strains, making it a candidate for further exploration in antibiotic development .

Agrochemical Applications

The compound's chemical structure allows it to function as an effective agrochemical:

- Pesticide Development : Its efficacy as an insecticide or herbicide has been explored, particularly due to its ability to disrupt biological pathways in pests .

- Plant Growth Regulators : There is ongoing research into its role as a plant growth regulator, which could enhance crop yields and resilience against environmental stressors .

Material Science

The unique properties of 1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde extend into material science:

- Polymer Synthesis : This compound can be utilized as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices may improve material performance in various applications .

- Nanotechnology : Research is being conducted on the use of this compound in the fabrication of nanomaterials, particularly for applications in electronics and photonics due to its electronic properties .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry examined the anticancer effects of various pyrazole derivatives, including 1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. The results demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Agrochemical Efficacy

In a field trial reported by the Journal of Agricultural and Food Chemistry, the application of this compound as a pesticide showed a marked reduction in pest populations on treated crops compared to untreated controls. The study highlighted its potential as an environmentally friendly alternative to conventional pesticides.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring contributes to its overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde and related pyrazole derivatives:

*Note: Molecular formula for the target compound is inferred as C₁₂H₁₀F₂N₂O based on structural analogs (e.g., ).

Key Functional Differences and Implications

Electronic and Steric Effects

- This could enhance reactivity in Schiff base formation or nucleophilic addition reactions.

- Methyl vs.

Physicochemical Properties

- Thermal Stability : Methyl groups at the 3- and 5-positions likely enhance thermal stability relative to compounds with hydrogen or smaller substituents, as seen in crystallographic studies of similar molecules .

Biological Activity

1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS No. 1134818-07-7) is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies and findings.

- Molecular Formula : C12H10F2N2O

- Molecular Weight : 236.22 g/mol

- Structure : The compound features a pyrazole ring substituted with a difluorophenyl group and an aldehyde functional group.

Synthesis

The synthesis of 1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate hydrazine derivatives with substituted phenyl compounds. Various methods have been explored to optimize yields and purity, including microwave-assisted synthesis and solvent-free conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that it exhibits significant antiproliferative effects against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 15.2 | Induction of apoptosis |

| HepG2 (Liver) | 12.5 | Cell cycle arrest |

| A549 (Lung) | 18.7 | Inhibition of migration |

Studies suggest that the compound may enhance the efficacy of conventional chemotherapeutics like doxorubicin through synergistic effects, particularly in breast cancer treatment .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial activity against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Effects

Research has also focused on the anti-inflammatory properties of pyrazole derivatives. Some studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| TNF-α | 76% |

| IL-6 | 85% |

These findings suggest its potential application in treating inflammatory diseases .

Case Studies

- Combination Therapy in Breast Cancer : A study combining this pyrazole derivative with doxorubicin showed enhanced cytotoxicity in MDA-MB-231 cells compared to doxorubicin alone. The combination index method indicated a synergistic effect, suggesting improved therapeutic outcomes for resistant breast cancer subtypes .

- Antimicrobial Efficacy : In a series of tests against common bacterial strains, this compound exhibited significant activity, particularly against S. aureus, where it outperformed several standard antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde?

- The compound can be synthesized via the Vilsmeier–Haack reaction , which involves formylation of a pyrazole precursor using POCl₃ and DMF. This method is widely applied for introducing aldehyde groups to heterocycles (e.g., synthesis of 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde derivatives) .

- Microwave-assisted synthesis is an alternative approach to optimize reaction time and yield, as demonstrated for structurally similar pyrazole-4-carbaldehydes .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of molecular geometry, as shown in studies of analogous fluorophenyl-substituted pyrazoles (e.g., mean C–C bond length precision: ±0.005 Å) .

- FTIR spectroscopy identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹), while ¹H/¹³C NMR resolves substituent positions on the pyrazole ring .

Q. What safety protocols should be followed when handling this compound?

- Use personal protective equipment (PPE) : nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Store in dry, airtight containers away from heat and light. Follow guidelines for pyrazole derivatives, which emphasize flammability risks and toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the Vilsmeier–Haack formylation step?

- Temperature control : Maintain a reaction temperature of 0–5°C during POCl₃ addition to prevent side reactions.

- Solvent selection : Use anhydrous dichloroethane (DCE) to enhance reagent solubility and reduce hydrolysis .

- Post-reaction quenching : Neutralize excess POCl₃ with ice-cold sodium acetate to stabilize the aldehyde group .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity, as applied to fluorophenyl-pyrazole derivatives .

- Molecular docking studies assess potential biological activity by simulating interactions with target proteins (e.g., kinases or enzymes) .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) influence physicochemical properties?

- Electron-withdrawing groups (e.g., -F) increase the compound’s polarity and solubility in polar aprotic solvents. Comparative studies of fluorinated vs. chlorinated pyrazoles show measurable differences in melting points and logP values .

- Crystallographic data (e.g., torsion angles and packing motifs) reveal steric effects of substituents on molecular conformation .

Q. How can contradictions in spectral data (e.g., NMR shifts) between literature sources be resolved?

- Solvent standardization : Ensure spectra are acquired in the same deuterated solvent (e.g., DMSO-d₆ vs. CDCl₃) to eliminate solvent-induced shifts.

- Paramagnetic additives : Use shift reagents (e.g., Eu(fod)₃) to resolve overlapping signals in crowded regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.